N(6)-Carboxymethyllysin

Übersicht

Beschreibung

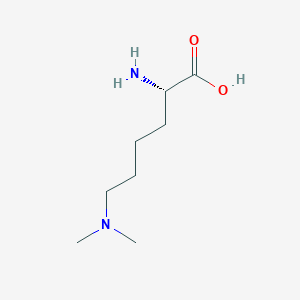

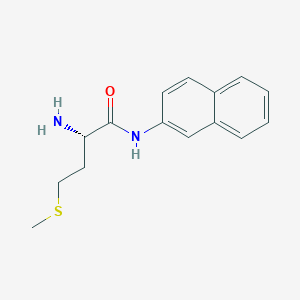

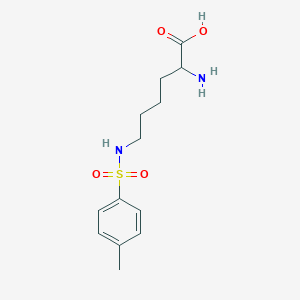

Nε-(1-Carboxymethyl)-L-lysine is a well-characterized glycoxidation product that belongs to the family of advanced glycation endproducts (AGEs). It is formed through the nonenzymatic glycation and subsequent irreversible oxidation of proteins. This compound accumulates in tissues with age and its rate of accumulation is accelerated in conditions such as diabetes .

Wissenschaftliche Forschungsanwendungen

Nε-(1-Carboxymethyl)-L-Lysin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Biomarker für oxidativen Stress und Protein-Glykierung verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Alterung und altersbedingten Erkrankungen untersucht.

5. Wirkmechanismus

Nε-(1-Carboxymethyl)-L-Lysin übt seine Wirkung durch die Modifikation langlebiger Proteine wie Kollagen in Geweben aus. Diese Modifikation spiegelt den oxidativen Stress über einen längeren Zeitraum wider und ist bei Patienten mit diabetischen Komplikationen ausgeprägter . Die molekularen Zielstrukturen umfassen Proteine, die einer Glykierung und anschließenden Oxidation unterliegen, was zur Bildung dieser Verbindung führt .

Ähnliche Verbindungen:

Nε-(1-Carboxyethyl)-L-Lysin: Ein weiteres Advanced Glycation Endproduct, das über ähnliche Wege gebildet wird.

Nε-(1-Carboxymethyl)-L-Arginin: Eine verwandte Verbindung, die durch die Glykierung von Argininresten gebildet wird.

Einzigartigkeit: Nε-(1-Carboxymethyl)-L-Lysin ist einzigartig, da es sowohl aus Kohlenhydrat- als auch aus Lipidoxidation gebildet wird, was es zu einem vielseitigen Biomarker für allgemeinen oxidativen Stress macht . Seine Anreicherung in Geweben ist auch ein Hinweis auf langfristige oxidative Schäden, was es von anderen Glykationsendprodukten unterscheidet .

Wirkmechanismus

Target of Action

N(6)-Carboxymethyllysine (CML), also known as Ne-Carboxymethyl-L-lysine, is an advanced glycation end product (AGE) that primarily targets proteins in the body. AGEs are formed through a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids. CML has been found to accumulate in various tissues and is implicated in several pathological conditions, including diabetes, renal failure, and aging-related diseases .

Mode of Action

CML modifies the structure and function of proteins by forming covalent cross-links. This modification can lead to changes in protein conformation, enzymatic activity, protein-protein interactions, and receptor recognition. CML can interact with specific receptors for AGEs (RAGEs), triggering a cascade of intracellular signaling pathways that result in the activation of transcription factors and the expression of pro-inflammatory genes .

Biochemical Pathways

CML affects multiple biochemical pathways. Its interaction with RAGEs activates several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .

Result of Action

The interaction of CML with its targets leads to various molecular and cellular effects. These include increased oxidative stress, inflammation, cell proliferation, and apoptosis. The accumulation of CML in tissues can lead to tissue damage and dysfunction, contributing to the pathogenesis of several diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases .

Action Environment

The action of CML is influenced by various environmental factors. For instance, hyperglycemia and oxidative stress, common in diabetes, can increase the formation of CML. Dietary intake of foods rich in AGEs can also contribute to the body’s CML load. Furthermore, factors that affect protein turnover, such as aging and renal function, can influence the accumulation and clearance of CML .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nε-(1-Carboxymethyl)-L-lysine is typically formed through the Maillard reaction, which involves the reaction of reducing sugars with amino acids, peptides, or proteins. The reaction conditions often include elevated temperatures and prolonged reaction times to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of Nε-(1-Carboxymethyl)-L-lysine can be achieved through controlled thermal processing of protein-rich foods. The process involves the careful monitoring of temperature and reaction time to optimize the yield of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nε-(1-Carboxymethyl)-L-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung wird durch die Oxidation sowohl von Kohlenhydraten als auch von Lipiden gebildet.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Carboxymethylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Zu den gängigen Oxidationsmitteln, die bei der Bildung von Nε-(1-Carboxymethyl)-L-Lysin verwendet werden, gehören Glyoxylsäure und andere reaktive Carbonylverbindungen.

Reaktionsbedingungen: Erhöhte Temperaturen und verlängerte Reaktionszeiten sind in der Regel erforderlich, um diese Reaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Nε-(1-Carboxymethyl)-L-Lysin selbst, das weiter reagieren kann, um andere Advanced Glycation Endproducts zu bilden .

Vergleich Mit ähnlichen Verbindungen

Nε-(1-Carboxyethyl)-L-lysine: Another advanced glycation endproduct formed through similar pathways.

Nε-(1-Carboxymethyl)-L-arginine: A related compound formed through the glycation of arginine residues.

Uniqueness: Nε-(1-Carboxymethyl)-L-lysine is unique due to its formation from both carbohydrate and lipid oxidation, making it a versatile biomarker for general oxidative stress . Its accumulation in tissues is also indicative of long-term oxidative damage, distinguishing it from other glycation endproducts .

Eigenschaften

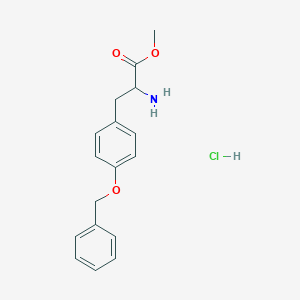

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904133 | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-04-3 | |

| Record name | Nε-(Carboxymethyl)lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Carboxymethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-CARBOXYMETHYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Carboxymethyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical relevance of N(6)-Carboxymethyllysine (CML) in the context of diabetes?

A1: While CML is often cited as a potential contributor to diabetic complications due to its association with advanced glycation end products (AGEs), research suggests its relationship with diabetes might be less direct than previously thought. A study examining CML levels in a community-based population found no significant association between CML and diabetes or HbA1c levels after adjusting for demographics and BMI []. This suggests that CML, when measured by ELISA, may lack specificity as a biomarker for diabetes and might be more closely related to other factors like genetics, kidney function, and inflammation.

Q2: Are there racial disparities in the levels of N(6)-Carboxymethyllysine (CML) and its receptors?

A2: Research indicates significant racial differences in the levels of CML receptors, specifically soluble receptor for AGEs (sRAGE) and endogenous secreted receptor for AGEs (esRAGE) []. Black individuals exhibited considerably lower levels of both sRAGE and esRAGE compared to white individuals, even after adjusting for various factors. These findings highlight the potential influence of genetic and racial background on the levels of these receptors and their potential implications for disease susceptibility and progression.

Q3: How does N(6)-Carboxymethyllysine (CML) compare to other AGEs in terms of its formation and significance as a marker of disease?

A3: Interestingly, research suggests that CML may not be the most prominent AGE formed during certain processes, at least in specific contexts like the drying of black tea []. The study found that methylglyoxal-hydroimidazolones (MG-Hs) were the major AGEs formed during this process, surpassing CML in quantity. This finding challenges the common assumption that CML is always the dominant AGE and highlights the importance of considering the specific context and conditions when evaluating AGE formation and their potential impact.

Q4: What is the role of N(6)-Carboxymethyllysine (CML) in cardiac health?

A4: While CML is often associated with diabetic complications, research suggests its potential role in cardiac health, specifically in the context of fibrosis []. A study demonstrated that CML could induce the production and secretion of collagen types I and III in human cardiac fibroblasts. This finding suggests that CML, alongside other reactive aldehydes, might contribute to cardiac fibrosis, a known risk factor for arrhythmias.

Q5: Are there other reactive aldehydes besides N(6)-Carboxymethyllysine (CML) that contribute to collagen secretion in the heart?

A5: Research has identified other reactive aldehydes, including 3,4‐Dihydroxyphenylacetaldehyde (DOPAL) and 4-hydroxynonenal (HNE), that can stimulate collagen secretion in human cardiac fibroblasts []. Interestingly, DOPAL, a dopamine metabolite, showed a significantly greater effect on collagen secretion compared to both CML and HNE. These findings highlight the potential role of various reactive aldehydes, beyond CML, in promoting cardiac fibrosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

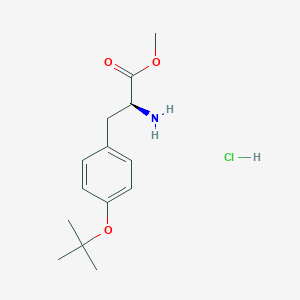

![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)